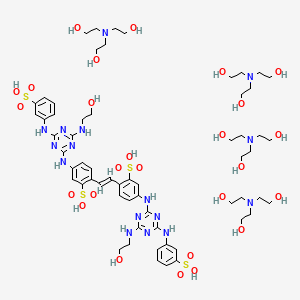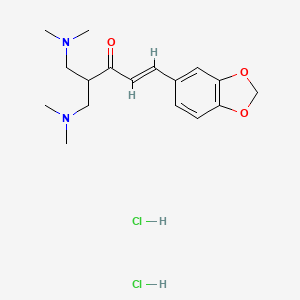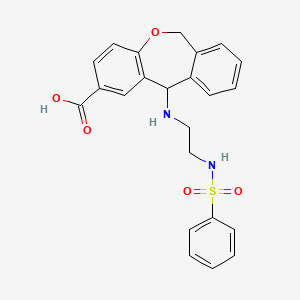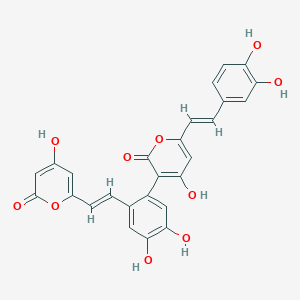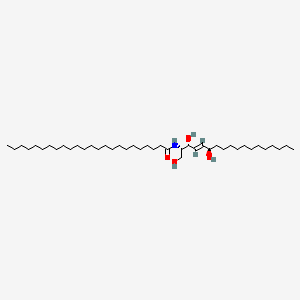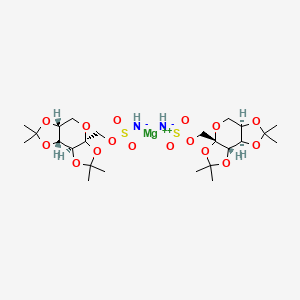
Topiramate magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topiramate magnesium is a compound that combines topiramate, an anticonvulsant drug, with magnesium. Topiramate is widely used in the treatment of epilepsy and the prevention of migraines . The addition of magnesium may enhance the therapeutic effects of topiramate, as magnesium itself has various health benefits, including its role in nerve function and muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topiramate involves several steps, starting with the readily available 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose . The key steps include:
Formation of Sulfamate Ester: The compound is reacted with sulfamoyl chloride in the presence of sodium hydride using dimethylformamide as a solvent.
Alternative Routes: Other methods involve the use of sulfuryl chloride to yield a chlorosulfate ester, which is then treated with a metal azide and reduced.
Industrial Production Methods
Industrial production of topiramate typically follows the same synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Topiramate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for topiramate due to its stable structure.
Substitution Reactions: Topiramate can undergo substitution reactions, particularly involving its sulfamate group.
Common Reagents and Conditions
Sulfamoyl Chloride: Used in the formation of the sulfamate ester.
Sodium Hydride: Acts as a base in the reaction.
Dimethylformamide: Serves as a solvent.
Major Products
The primary product of these reactions is topiramate itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
Topiramate magnesium has a wide range of scientific research applications:
Mechanism of Action
Topiramate magnesium exerts its effects through multiple pathways:
Inhibition of Voltage-Gated Channels: Blocks sodium and calcium channels, reducing neuronal excitability.
Enhancement of GABA Receptors: Increases the activity of gamma-aminobutyric acid (GABA) receptors, promoting inhibitory neurotransmission.
Inhibition of Carbonic Anhydrase: Reduces the activity of carbonic anhydrase, affecting ion balance and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Valproate: Another anticonvulsant used in the treatment of epilepsy and bipolar disorder.
Lamotrigine: Used for epilepsy and bipolar disorder, similar to topiramate.
Levetiracetam: An anticonvulsant with a different mechanism of action.
Uniqueness
Topiramate magnesium is unique due to its combination of topiramate’s anticonvulsant properties with the health benefits of magnesium. This combination may offer enhanced therapeutic effects, particularly in nerve function and muscle relaxation .
Properties
CAS No. |
488127-46-4 |
|---|---|
Molecular Formula |
C24H40MgN2O16S2 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
magnesium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/2C12H20NO8S.Mg/c2*1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h2*7-9H,5-6H2,1-4H3,(H-,13,14,15);/q2*-1;+2/t2*7-,8-,9+,12+;/m11./s1 |
InChI Key |
IQXRPOWNPLESHZ-RZTSBURASA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Mg+2] |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


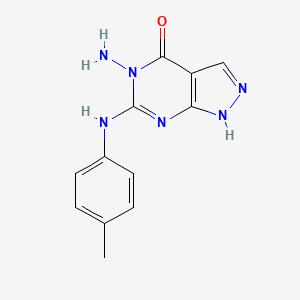
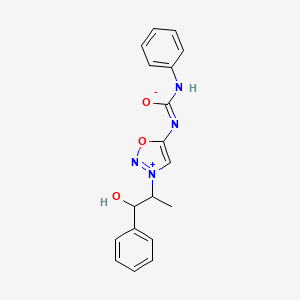


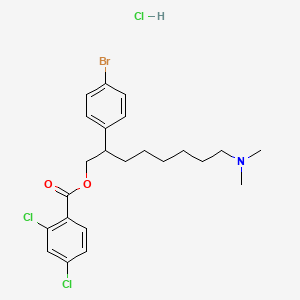
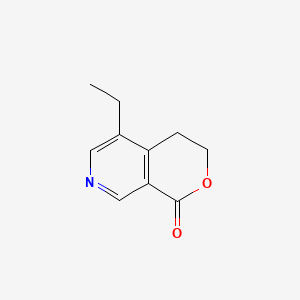
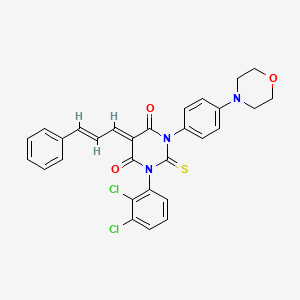
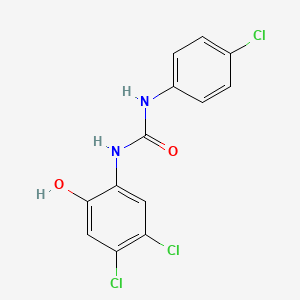
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
